molecular formula C9H10ClNO B11735636 1-Amino-1-(4-chlorophenyl)acetone

1-Amino-1-(4-chlorophenyl)acetone

Cat. No.: B11735636
M. Wt: 183.63 g/mol
InChI Key: FKLQAOHYXZIALU-UHFFFAOYSA-N
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Description

1-Amino-1-(4-chlorophenyl)acetone is an organic compound with the molecular formula C8H8ClNO It is characterized by the presence of an amino group (-NH2) and a chlorophenyl group attached to an acetone backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-chlorophenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-1-(4-chlorophenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-1-(4-chlorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-chlorophenyl)acetone is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClN, with a molecular weight of approximately 183.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity , allowing for improved membrane penetration. These interactions can influence several biochemical pathways, making this compound a candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses by interfering with their ability to infect host cells.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
A study synthesized several derivatives of sulfonamide containing the chlorophenyl moiety and tested their antiviral activity against TMV. Compounds derived from this compound exhibited notable inhibition rates.

Table 2: Inhibition Rates of TMV by Compounds Derived from this compound

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7i0.542.49
Ningnanmycin0.554.51

The results indicated that compounds containing the chlorophenyl structure were effective in inhibiting TMV, with some exhibiting inhibition rates comparable to established antiviral agents .

Structural Comparisons

The unique structural configuration of this compound differentiates it from other similar compounds, influencing its reactivity and biological activity.

Table 3: Comparison of Similar Compounds

Compound NameKey Features
1-Amino-1-(4-nitrophenyl)acetoneContains a nitro group; different reactivity
1-Amino-1-(4-methylphenyl)acetoneSubstituted with a methyl group; alters activity
1-Amino-1-(4-fluorophenyl)acetoneFeatures a fluoro substituent; distinct profiles

The presence of the chloro group in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-1-(4-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3

InChI Key

FKLQAOHYXZIALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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